molecular formula C26H26F3N3O2S B460279 6-(1-adamantyl)-3-amino-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 489423-50-9

6-(1-adamantyl)-3-amino-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B460279
CAS No.: 489423-50-9
M. Wt: 501.6g/mol
InChI Key: WKRHCHHXJUJVMX-UHFFFAOYSA-N
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Description

6-(1-adamantyl)-3-amino-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups and structural motifs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-adamantyl)-3-amino-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the adamantyl group, the amino group, and the methoxyphenyl group. Each step requires specific reagents, catalysts, and conditions, such as:

    Step 1: Formation of the thieno[2,3-b]pyridine core using a cyclization reaction.

    Step 2: Introduction of the adamantyl group via a Friedel-Crafts alkylation.

    Step 3: Amination to introduce the amino group.

    Step 4: Coupling with 4-methoxyphenyl and trifluoromethyl groups using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(1-adamantyl)-3-amino-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the modification of its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 6-(1-adamantyl)-3-amino-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1-adamantyl)-3-amino-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural motifs, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.

For precise and detailed information, consulting scientific literature and databases is recommended.

Biological Activity

6-(1-Adamantyl)-3-amino-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (CAS Number: 489423-50-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C26H26F3N3O2S
  • Molar Mass : 501.56 g/mol
  • Chemical Structure : The compound features an adamantyl group, which is known to enhance biological activity due to its unique steric and electronic properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways associated with viral replication and cancer cell proliferation. The presence of the adamantyl moiety is crucial for its antiviral efficacy, as it enhances binding affinity to target proteins.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has demonstrated significant inhibitory effects against various viruses, including HIV and Hepatitis C virus (HCV).

Key Findings:

  • Inhibition of Reverse Transcriptase : The compound exhibited an IC50 value of approximately 0.35 µM against non-nucleoside reverse transcriptase (RT), indicating potent antiviral activity .
  • Resistance Profiles : It has been effective against delavirdine-resistant strains, showcasing its potential in treating resistant viral infections .

Anticancer Activity

In addition to its antiviral properties, this compound has shown promising anticancer effects.

Case Studies:

  • MCF-7 Cell Line : In vitro studies demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values suggesting a strong potential for further development as an anticancer drug .
  • Mechanisms of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thieno[2,3-b]pyridine core can significantly affect biological activity. Substituents at specific positions have been shown to enhance or diminish efficacy:

SubstituentPositionEffect on Activity
AdamantylC-6Increases binding affinity to target enzymes
MethoxyN-(4)Enhances solubility and bioavailability
TrifluoromethylC-4Improves potency against viral targets

Properties

IUPAC Name

6-(1-adamantyl)-3-amino-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F3N3O2S/c1-34-17-4-2-16(3-5-17)31-23(33)22-21(30)20-18(26(27,28)29)9-19(32-24(20)35-22)25-10-13-6-14(11-25)8-15(7-13)12-25/h2-5,9,13-15H,6-8,10-12,30H2,1H3,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRHCHHXJUJVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C45CC6CC(C4)CC(C6)C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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